2-Amino-1H-indole-3-carbaldehyde
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Overview
Description
2-Amino-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the direct amination of 1H-indole-3-carbaldehyde using suitable amination reagents .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Amino-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: It serves as a precursor in the development of novel therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, altering their function and activity .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Shares a similar core structure but lacks the amino group, resulting in different reactivity and applications.
2-Amino-1H-indole: Similar to 2-Amino-1H-indole-3-carbaldehyde but without the aldehyde group, affecting its chemical behavior.
Uniqueness: this compound is unique due to the presence of both amino and aldehyde functional groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Biological Activity
2-Amino-1H-indole-3-carbaldehyde is a significant compound in medicinal chemistry, known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant research findings.
Molecular Formula : C9H8N2O
Molecular Weight : 160.17 g/mol
IUPAC Name : this compound
The compound features an indole structure, which is a common framework in many biologically active compounds. Its unique properties arise from the combination of the amino and aldehyde functional groups, which allow it to engage in various biochemical interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, a study reported its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | High |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Low |
Anticancer Properties
The compound has also been evaluated for anticancer activity . In vitro studies demonstrated that derivatives of this compound showed significant cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Cancer Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
MCF-7 | 15.0 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is suggested that the compound may act as an agonist or antagonist at various receptors, influencing critical signaling pathways in cells. This interaction often leads to alterations in protein function through covalent bonding, which can modulate cellular responses .
Synthesis Methods
The synthesis of this compound typically involves several methods:
- Fischer Indole Synthesis : This classic method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions, leading to the formation of indoles.
- Multicomponent Reactions : Recent advancements have introduced one-pot multicomponent reactions that combine indoles with various reagents to yield this compound efficiently .
Case Studies and Research Findings
Several studies have explored the biological potential of this compound:
- Antimicrobial Study : A recent study assessed the antimicrobial efficacy of synthesized derivatives against multiple bacterial strains, confirming that certain modifications enhance activity significantly .
- Anticancer Evaluation : Another research effort synthesized novel derivatives and tested them against A549 cells, finding promising results that suggest these compounds could serve as effective anticancer agents .
Properties
IUPAC Name |
2-amino-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATBNCWXMVCJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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